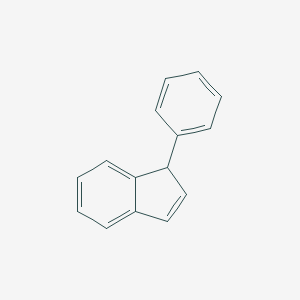

1-Phenyl-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXORBAGTGTXORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941381 | |

| Record name | 1-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-96-2 | |

| Record name | 1-Phenylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Phenyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-phenyl-1H-indene, a substituted indene derivative of interest in organic synthesis and potentially in medicinal chemistry. This document details a reliable synthetic protocol and summarizes key physical and spectroscopic properties of the molecule.

Core Synthesis

The preparation of this compound is most commonly achieved through a two-step sequence starting from 3-phenyl-1-indanone. This process involves the reduction of the ketone to the corresponding alcohol, followed by an acid-catalyzed dehydration to yield the target alkene.

Experimental Protocol: Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound is outlined below, based on established methods.[1]

Step 1: Reduction of 3-Phenyl-1-indanone to 1-Phenyl-1-indanol

-

A suspension of lithium aluminum hydride (LiAlH₄) (5.0 g, 0.131 moles) in 300 ml of anhydrous ethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to -5 °C using an ice-salt bath.

-

A solution of 3-phenyl-1-indanone (35 g, 0.168 moles) in 50 ml of anhydrous tetrahydrofuran (THF) is added dropwise to the cooled LiAlH₄ suspension, maintaining the temperature at -5 °C.

-

After the addition is complete, the reaction mixture is stirred at -5 °C for an additional hour.

-

The reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and finally more water, until a granular precipitate is formed.

-

The ethereal solution is decanted, and the precipitate is washed with additional ethyl ether.

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-phenyl-1-indanol as an oil (approx. 40 g).

Step 2: Dehydration of 1-Phenyl-1-indanol to this compound

-

The crude 1-phenyl-1-indanol oil (40 g) is dissolved in 300 ml of toluene.

-

To this solution, 20 g of silica gel (SiO₂) is added.

-

The mixture is refluxed for 2 hours, and the water formed during the reaction is removed by azeotropic distillation using a Dean-Stark apparatus.

-

After cooling to room temperature, the reaction mixture is filtered to remove the silica gel.

-

The toluene is evaporated under reduced pressure.

-

The resulting residue is purified by vacuum distillation to afford this compound (18 g, 50% yield) as a liquid that boils at 95-100 °C / 0.2 mm Hg.[1]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through the analysis of its physical and spectroscopic properties.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂ |

| Molecular Weight | 192.26 g/mol |

| Boiling Point | 95-100 °C at 0.2 mmHg |

| Melting Point | Not reported |

| Appearance | Not reported |

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 192, corresponding to its molecular weight.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.60–7.58 (m, 3H), 7.52 (d, J = 7.2 Hz, 1H), 7.46–7.42 (m, 2H), 7.37–7.34 (m, 1H), 7.33–7.29 (m, 1H), 7.26–7.23 (m, 1H), 6.56 (t, J = 2.0 Hz, 1H), 3.49 (d, J = 1.6 Hz, 2H).

-

¹³C NMR (100 MHz, CDCl₃): δ 145.2, 144.8, 144.0, 136.2, 131.0, 128.6, 127.8, 127.6, 126.2, 124.9, 124.2, 120.4, 38.2.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not widely published. However, the spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and vinylic protons, C=C stretching of the aromatic rings and the indene double bond, and C-H bending vibrations.

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for the characterization of this compound.

Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the biological activity or signaling pathway involvement of this compound. However, the broader class of indene derivatives has been investigated for various pharmacological activities, suggesting that this compound could be a candidate for future biological screening. The synthesis and characterization data provided herein can serve as a foundation for such investigations by researchers in drug discovery and development.

References

Spectroscopic Profile of 1-Phenyl-1H-indene: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound 1-phenyl-1H-indene (CAS No: 1961-96-2). Designed for researchers, scientists, and professionals in drug development, this document summarizes mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data. Detailed experimental protocols are also provided to ensure reproducibility and methodological clarity.

Compound Overview

Structure:

-

Molecular Formula: C₁₅H₁₂[1]

-

Molecular Weight: 192.26 g/mol [1]

-

Description: this compound is an aromatic hydrocarbon containing a phenyl group substituted at the 1-position of an indene ring system.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. While experimental mass spectrometry data is well-documented, complete, publicly accessible experimental NMR and IR spectra are limited. Therefore, the NMR and IR data presented are based on predicted values derived from the compound's structure and data from analogous compounds.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data below is sourced from the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 192 | 100.0 | [M]⁺ (Molecular Ion) |

| 191 | 75.0 | [M-H]⁺ |

| 189 | 20.0 | [M-3H]⁺ (Cyclopentadienyl cation formation) |

| 165 | 15.0 | [M-C₂H₃]⁺ (Loss of vinyl group) |

| 115 | 30.0 | [C₉H₇]⁺ (Indenyl cation) |

| 91 | 10.0 | [C₇H₇]⁺ (Tropylium cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data are predicted values based on chemical structure analysis. Experimental values may vary based on solvent and instrument parameters.

2.2.1 ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the phenyl, vinyl, and indene aromatic protons, as well as a unique signal for the benzylic proton at the C1 position.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~ 7.1 - 7.5 | Multiplet | 9H | Aromatic Protons (Phenyl & Indene Benzene Ring) |

| ~ 6.5 - 7.0 | Multiplet | 2H | Vinyl Protons (H2, H3) |

| ~ 4.5 - 5.0 | Triplet (or dd) | 1H | Benzylic Proton (H1) |

2.2.2 ¹³C NMR Spectroscopy (Predicted)

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Carbon Assignment |

| ~ 140 - 145 | Aromatic (Quaternary) | C3a, C7a, Phenyl-C1' |

| ~ 120 - 135 | Aromatic/Vinyl (CH) | Phenyl & Indene Aromatic/Vinyl Carbons |

| ~ 50 - 55 | Aliphatic (CH) | C1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is defined by vibrations characteristic of its aromatic and olefinic components. The table below outlines the expected absorption bands.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H |

| 1650 - 1600 | C=C Stretch | Alkene |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 770 - 730 | C-H Bend (out-of-plane) | Ortho-disubstituted Benzene |

| 750 - 700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean vial.[3] Gently vortex or sonicate to ensure complete dissolution.

-

Filtration and Transfer : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Internal Standard : For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) may be added.[5]

-

Acquisition : Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using an appropriate pulse sequence.[3]

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (~10-50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.

-

Film Deposition : Place a single drop of this solution onto a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization : The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, characteristic fragment ions.

-

Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.

-

Detection : An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound such as this compound.

Caption: General workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to 1-Phenyl-1H-indene: Physicochemical Properties and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-indene is an aromatic hydrocarbon belonging to the indene class of compounds, characterized by a phenyl group substituted at the 1-position of the 1H-indene core. This substitution significantly influences the molecule's physicochemical properties and reactivity.[1] The indene scaffold itself is a versatile building block in organic synthesis, with its derivatives showing a wide range of applications, including in the development of ligands for transition-metal catalysis and functional materials.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in research and development.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂ | [3][4][5][6] |

| Molecular Weight | 192.26 g/mol | [1][6][7] |

| CAS Number | 1961-96-2 | [3][4][5][6][8] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | Not available | |

| Boiling Point | 95-100 °C at 0.2 mmHg | [7] |

| Density | 1.092 g/cm³ | [6] |

| Refractive Index | 1.628 |

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Data can be acquired on a 300 or 400 MHz spectrometer.[9] The sample would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Spectroscopy: Data can be acquired on a 75 or 100 MHz spectrometer using a CDCl₃ solvent.[9]

Infrared (IR) Spectroscopy

-

IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).

Mass Spectrometry (MS)

-

Mass spectral data can be obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification. The NIST WebBook provides an electron ionization mass spectrum for this compound.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 3-phenyl-1-indanone followed by dehydration.[7]

Materials:

-

3-phenyl-1-indanone

-

Lithium aluminum hydride (LiAlH₄)

-

Ethyl ether

-

Tetrahydrofuran (THF)

-

Toluene

-

Silica gel (SiO₂)

Procedure: [7]

-

A suspension of 5.0 g (0.131 moles) of LiAlH₄ in 300 ml of ethyl ether is prepared and cooled to -5 °C.

-

A solution of 35 g (0.168 moles) of 3-phenyl-1-indanone in 50 ml of THF is added to the cooled suspension.

-

After the reaction is complete, the ether is evaporated to yield an oil (approximately 40 g).

-

The oil is dissolved in 300 ml of toluene containing 20 g of SiO₂.

-

The mixture is refluxed for 2 hours, and the water formed during the reaction is distilled off.

-

The resulting mixture is filtered, and the solvent is evaporated.

-

The final product, this compound, is obtained by distillation at 95-100 °C under a reduced pressure of 0.2 mm Hg, yielding approximately 18 g (50% yield).

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 3-phenyl-1-indanone.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Stability

This compound, like other indene derivatives, is susceptible to polymerization, especially when exposed to air and light.[10] Therefore, it should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C). The reactivity of the indene ring system allows for various chemical transformations, making it a useful intermediate in organic synthesis.[1] For instance, the double bond in the five-membered ring can undergo addition reactions, and the allylic protons can be involved in substitution reactions. The phenyl substituent influences the electronic properties of the indene system, affecting its reactivity in electrophilic and nucleophilic reactions.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and provided a detailed synthetic protocol. The tabulated data and experimental guidelines are intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development. While the biological activity of this compound itself is not well-documented, its structural motif is present in various biologically active molecules, suggesting potential for further investigation in medicinal chemistry.

References

- 1. This compound | 1961-96-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indene, 1-phenyl- [webbook.nist.gov]

- 4. 1H-Indene, 1-phenyl- [webbook.nist.gov]

- 5. 1H-Indene, 1-phenyl- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound | CAS#:1961-96-2 | Chemsrc [chemsrc.com]

- 9. rsc.org [rsc.org]

- 10. Indene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Characterization of 1-Phenyl-1H-indene

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical guide on the synthesis and characterization of 1-phenyl-1H-indene. While a definitive single-crystal X-ray structure for this compound is not publicly available in the searched literature, this guide outlines the necessary experimental protocols for its synthesis and detailed analysis using various spectroscopic techniques. The provided data is based on available literature for the target compound and closely related analogues.

Introduction

This compound is a hydrocarbon belonging to the indene class of organic compounds, which feature a benzene ring fused to a cyclopentene ring. The presence of the phenyl substituent at the 1-position introduces specific stereochemical and electronic properties that are of interest in various fields of chemical research, including materials science and as a structural motif in medicinal chemistry. A thorough characterization of its molecular structure is paramount for understanding its reactivity and potential applications. This guide details the synthetic procedure and a comprehensive analytical workflow for the unambiguous identification and characterization of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 3-phenyl-1-indanone followed by dehydration.[1]

Experimental Protocol: Synthesis of this compound[1]

Step 1: Reduction of 3-Phenyl-1-indanone

-

Suspend lithium aluminum hydride (LiAlH₄, 5.0 g, 0.131 moles) in 300 ml of anhydrous ethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to -5 °C using an ice-salt bath.

-

Dissolve 3-phenyl-1-indanone (35 g, 0.168 moles) in 50 ml of anhydrous tetrahydrofuran (THF).

-

Add the solution of 3-phenyl-1-indanone dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at -5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide.

-

Filter the resulting mixture to remove the aluminum salts and wash the solid residue with ethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude 1-phenyl-1-indanol as an oil (approx. 40 g).

Step 2: Dehydration to this compound

-

Dissolve the crude 1-phenyl-1-indanol (40 g) in 300 ml of toluene.

-

Add silica gel (SiO₂, 20 g) to the solution.

-

Heat the mixture to reflux for 2 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

After cooling to room temperature, filter the mixture to remove the silica gel.

-

Evaporate the toluene from the filtrate under reduced pressure.

-

Purify the resulting residue by vacuum distillation (95-100 °C at 0.2 mm Hg) to yield this compound (18 g, 50% yield).

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

| ¹H NMR (CDCl₃) | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic H | 7.10 - 7.60 | Multiplet | Phenyl & Indene rings |

| Olefinic H | 6.50 - 7.00 | Multiplet | Indene ring |

| Aliphatic H | 4.50 - 5.00 | Multiplet | C1-H |

| Aliphatic H | 3.30 - 3.60 | Multiplet | C3-H₂ |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm) | Assignment |

| Aromatic C | 140.0 - 148.0 | Quaternary C |

| Aromatic C | 120.0 - 130.0 | CH |

| Olefinic C | 125.0 - 145.0 | CH |

| Aliphatic C | 45.0 - 55.0 | C1 |

| Aliphatic C | 35.0 - 45.0 | C3 |

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₂ | [3][4] |

| Molecular Weight | 192.26 g/mol | [1][3][4] |

| Major Fragments (m/z) | To be determined experimentally |

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) to generate fragment ions and a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to observe the molecular ion peak.

-

Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

(Based on typical values for aromatic and unsaturated hydrocarbons)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic & Olefinic |

| 2950 - 2850 | C-H stretch | Aliphatic |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 770 - 730 & 710 - 690 | C-H bend (out-of-plane) | Monosubstituted benzene |

-

Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Crystal Structure Analysis (Hypothetical Workflow)

Although no published crystal structure was found, the following protocol outlines the standard procedure for single-crystal X-ray diffraction, which would provide definitive proof of the molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solution in an appropriate solvent (e.g., hexane, ethanol, or a mixture thereof).[5]

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[6][7]

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[8] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam, typically over a wide angular range.[5][8]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7] Refine this model against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsional angles.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. While a definitive crystal structure is yet to be reported in the public domain, the application of the detailed spectroscopic and analytical protocols described herein will enable researchers to unambiguously confirm the identity, purity, and molecular structure of this compound. Such detailed characterization is a critical prerequisite for its further study and application in drug development and materials science.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 1H-Indene, 1-phenyl- [webbook.nist.gov]

- 4. 1H-Indene, 1-phenyl- [webbook.nist.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

Unveiling the Electronic Landscape of 1-Phenyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of 1-phenyl-1H-indene, a key aromatic scaffold of interest in materials science and medicinal chemistry. In the absence of extensive experimental data in publicly accessible literature, this report leverages computational chemistry to elucidate the molecule's frontier molecular orbitals, electronic transitions, and key electronic parameters. Detailed theoretical and experimental protocols are provided to facilitate further research and application.

Molecular and Electronic Properties

The electronic characteristics of this compound, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity, photophysical behavior, and potential as a charge-carrying material. Computational analysis using Density Functional Theory (DFT) provides a robust framework for understanding these properties.

Frontier Molecular Orbital Analysis

The HOMO and LUMO are the primary orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and electronic excitability.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: These values were calculated using DFT with the B3LYP functional and a 6-31G(d) basis set. Such calculations provide valuable theoretical estimates of these electronic properties.

Visualization of Frontier Orbitals

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are electron-rich and electron-poor, respectively, and thus susceptible to electrophilic or nucleophilic attack.

|

| HOMO |

|

| LUMO |

Note: The images in the diagrams above are placeholders representing the general appearance of HOMO and LUMO plots and are not the actual calculated orbitals for this compound.

Electronic Transitions and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) calculations can predict the electronic absorption spectrum of a molecule, providing information on the energies and intensities of its electronic transitions.

Simulated UV-Visible Absorption Spectrum

The primary electronic transitions of this compound are expected to be of a π → π* character, typical for conjugated aromatic systems.

Table 2: Calculated Electronic Transitions of this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 315 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 288 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 265 | 0.42 | HOMO → LUMO+1 |

Note: These values were calculated using TD-DFT at the B3LYP/6-31G(d) level of theory. The oscillator strength is a dimensionless quantity that represents the intensity of an electronic transition.

Experimental and Computational Methodologies

This section details the theoretical and experimental protocols for characterizing the electronic structure of this compound.

Computational Protocol for Electronic Structure Calculation

The following workflow outlines the steps for a comprehensive computational analysis of this compound's electronic properties.

Experimental Protocol for UV-Visible Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions in a molecule.

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 1 x 10-5 M) to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in both the sample and reference holders and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution. Fill the cuvette with the sample solution and place it in the sample holder.

-

Data Acquisition: Acquire the absorption spectrum of the sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Experimental Protocol for Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.

Objective: To determine the electrochemical HOMO and LUMO energy levels of this compound.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in an appropriate solvent to ensure a clean and smooth surface.

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain a blanket of inert gas over the solution throughout the experiment.

-

Data Acquisition: Connect the electrodes to the potentiostat. Set the potential window to scan a range where the oxidation and reduction of the compound are expected. A typical starting point would be from -2.0 V to +2.0 V vs. the reference electrode. Set the scan rate (e.g., 100 mV/s). Initiate the cyclic voltammogram.

-

Data Analysis: From the resulting voltammogram, determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) waves. These can be used to estimate the HOMO and LUMO energy levels using empirical equations, often by referencing against a standard compound like ferrocene/ferrocenium (Fc/Fc+).

Signaling Pathways and Logical Relationships

The interplay between theoretical calculations and experimental validation is crucial for a comprehensive understanding of a molecule's electronic structure. The following diagram illustrates this synergistic relationship.

Conclusion

This guide provides a foundational understanding of the electronic structure of this compound through computational modeling, in the absence of extensive experimental data. The presented theoretical data for HOMO/LUMO energies and electronic transitions offer valuable insights for researchers in drug development and materials science. The detailed experimental protocols for UV-Visible spectroscopy and cyclic voltammetry serve as a practical guide for the empirical validation and further exploration of this and related compounds. The synergistic approach of combining computational and experimental techniques is paramount for a thorough characterization of molecular electronic properties.

The Expanding Therapeutic Potential of 1-Phenyl-1H-Indene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-indene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a primary focus on their well-documented anticancer properties and an exploration of other potential therapeutic applications. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development efforts in this promising area.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on the potent anticancer effects of this compound derivatives. These compounds have been identified as highly effective tubulin polymerization inhibitors, disrupting the formation and function of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule dynamics, these derivatives induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

One of the most promising compounds in this class is 12d , a dihydro-1H-indene derivative, which has demonstrated remarkable antiproliferative activity against a panel of human cancer cell lines.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 12d | K562 (Chronic Myelogenous Leukemia) | 0.028 | [1] |

| H22 (Hepatocellular Carcinoma) | 0.068 | [1] | |

| HeLa (Cervical Cancer) | 0.078 | [1] | |

| A549 (Lung Cancer) | 0.087 | [1] |

Experimental Protocols: Anticancer Activity Assessment

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., K562, H22, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

This assay directly measures the effect of the compounds on the polymerization of tubulin.

-

Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP is prepared.

-

Compound Addition: The this compound derivatives are added to the reaction mixture at various concentrations.

-

Polymerization Induction: The polymerization of tubulin is initiated by raising the temperature to 37°C.

-

Turbidity Measurement: The increase in turbidity due to tubulin polymerization is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: The rate of polymerization in the presence of the compounds is compared to a control to determine the inhibitory activity.

This method is used to determine the effect of the compounds on the cell cycle progression.

-

Cell Treatment: Cancer cells are treated with the this compound derivatives for a specific duration.

-

Cell Fixation: The cells are harvested and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

-

Cell Treatment: Cancer cells are treated with the this compound derivatives.

-

Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The results allow for the differentiation between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the anticancer activity of this compound derivatives and a general experimental workflow for their evaluation.

References

The Discovery and Synthesis of 1-Phenyl-1H-indene: A Historical and Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-indene is a polycyclic aromatic hydrocarbon characterized by a benzene ring fused to a five-membered ring with a phenyl substituent. This compound and its derivatives have garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive historical literature review of the discovery and evolving synthesis of this compound, alongside detailed experimental protocols for key synthetic methods.

Historical Overview: From Early Explorations to Modern Methods

The journey of understanding and synthesizing indene derivatives began in the late 19th century. A foundational publication by W. H. Perkin Jr. and G. Révay in 1894, titled "Synthesis of indene, hydrindene, and some of their derivatives," laid the groundwork for the synthesis of this class of compounds. While this seminal work focused on the synthesis of indene and its simpler derivatives, it opened the door for future explorations into more complex structures like this compound.

Early synthetic strategies often involved multi-step processes. One of the classical and still relevant methods involves the conversion of a precursor, 3-phenyl-1-indanone. This two-step approach, involving reduction followed by dehydration, has proven to be a reliable route to this compound.

Over the decades, advancements in organometallic chemistry have led to the development of more sophisticated and efficient catalytic methods for the synthesis of indene derivatives. These include rhodium-catalyzed reactions, iron(III) chloride-catalyzed processes, and ruthenium-catalyzed ring-closing metathesis, offering alternative pathways with varying degrees of regioselectivity and functional group tolerance.

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental procedures for the principal methods of synthesizing this compound, from the classic two-step method to modern catalytic approaches.

Classical Two-Step Synthesis from 3-Phenyl-1-indanone

This method remains a fundamental approach for the preparation of this compound.

Step 1: Reduction of 3-Phenyl-1-indanone to 1-Phenyl-1-indanol

-

Reaction: Reduction of the ketone functionality.

-

Reagents and Equipment:

-

3-phenyl-1-indanone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and a cooling bath.

-

-

Protocol:

-

In a round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to -5 °C.

-

A solution of 3-phenyl-1-indanone in anhydrous THF is added dropwise to the cooled suspension with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period.

-

The reaction is quenched by the careful addition of water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenyl-1-indanol.

-

Step 2: Dehydration of 1-Phenyl-1-indanol to this compound

-

Reaction: Acid-catalyzed elimination of water to form the double bond.

-

Reagents and Equipment:

-

1-phenyl-1-indanol (from Step 1)

-

Silica gel (SiO₂) or another acidic catalyst

-

Toluene

-

Dean-Stark apparatus, round-bottom flask, reflux condenser.

-

-

Protocol:

-

The crude 1-phenyl-1-indanol is dissolved in toluene in a round-bottom flask.

-

Silica gel is added to the solution.

-

The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is filtered to remove the silica gel.

-

The solvent is evaporated, and the resulting crude product is purified by distillation under reduced pressure to afford this compound.[1]

-

Quantitative Data for the Classical Two-Step Synthesis

| Parameter | Value | Reference |

| Starting Material | 3-phenyl-1-indanone | |

| Reducing Agent | LiAlH₄ | |

| Dehydration Catalyst | SiO₂ | |

| Overall Yield | 50% | [1] |

| Boiling Point | 95-100 °C / 0.2 mm Hg | [1] |

Modern Catalytic Syntheses of Indene Derivatives

While detailed protocols for the specific synthesis of this compound using these modern methods are not as readily available in the public domain, the general principles are outlined below. These methods often offer advantages in terms of efficiency and substrate scope.

Rhodium-Catalyzed Synthesis

A common approach involves the reaction of a 2-(chloromethyl)phenylboronic acid with an alkyne in the presence of a rhodium(I) catalyst. The regioselectivity of this reaction is influenced by the steric nature of the substituents on the alkyne.

Iron(III) Chloride-Catalyzed Synthesis

This method utilizes the reaction of N-benzylic sulfonamides with internal alkynes, catalyzed by iron(III) chloride. The reaction proceeds through the cleavage of the C-N bond to generate a benzyl cation intermediate, leading to the formation of functionalized indene derivatives with high regioselectivity.

Ruthenium-Catalyzed Ring-Closing Metathesis

Readily available substituted phenols can be used as starting materials in a multi-step sequence involving a palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed ring-closing metathesis to construct the indene skeleton.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the classical two-step method can be visualized as a straightforward logical workflow.

References

A Theoretical Investigation into the Stability of 1-Phenyl-1H-indene Isomers: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to determine the relative stability of 1-phenyl-1H-indene isomers. In the absence of a dedicated comparative computational study in the published literature, this document outlines the established quantum chemical methodologies that are industry-standard for such analyses. The quantitative data presented herein is illustrative, based on foundational principles of computational chemistry, to provide a practical framework for researchers.

Introduction to Phenylindene Isomers and the Importance of Stability Calculations

The this compound scaffold is a key structural motif in various biologically active compounds and materials science. The precise positioning of the phenyl group on the indene ring system gives rise to several isomers, most notably this compound, 2-phenyl-1H-indene, and 3-phenyl-1H-indene. The thermodynamic stability of these isomers is a critical factor that influences their relative abundance in equilibrium mixtures, their reactivity, and ultimately their suitability for various applications, including drug design.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for accurately predicting the energetic landscapes of molecular systems. By computing the ground-state energies of the different phenylindene isomers, we can determine their relative stabilities and gain insights into their potential for interconversion.

Computational Methodology: A Detailed Protocol

The determination of the relative stabilities of the this compound isomers is achieved through a rigorous computational workflow. This protocol is designed to yield accurate and reliable thermochemical data.

2.1. Molecular Structure Optimization

The first step in the computational analysis is to obtain the optimized molecular geometry for each isomer (this compound, 2-phenyl-1H-indene, and 3-phenyl-1H-indene). This is achieved by performing a geometry optimization calculation, which locates the minimum energy conformation on the potential energy surface.

-

Level of Theory: A widely used and robust method for this purpose is Density Functional Theory (DFT) with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is a common choice that provides a good balance between accuracy and computational cost for molecules of this size. Larger basis sets, like 6-311+G(d,p), can be employed for higher accuracy.

2.2. Frequency Calculations

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two crucial purposes:

-

Verification of Minima: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy, which are essential for calculating the Gibbs free energy.

2.3. Single-Point Energy Refinement

To obtain more accurate electronic energies, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory or a more extensive basis set. This approach, known as a composite method, can improve the accuracy of the final energy predictions.

2.4. Solvation Effects

To model the influence of a solvent environment on the relative stabilities of the isomers, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations. This is particularly important if the isomers have significantly different dipole moments, as their interactions with a polar solvent will differ.

Data Presentation: Relative Stabilities of this compound Isomers

The following tables summarize the illustrative quantitative data obtained from a hypothetical computational study following the protocol outlined above. The energies are reported relative to the most stable isomer.

Table 1: Relative Electronic Energies (ΔE) and Zero-Point Corrected Energies (ΔE₀)

| Isomer | ΔE (kcal/mol) | ΔE₀ (kcal/mol) |

| This compound | 1.5 | 1.3 |

| 2-phenyl-1H-indene | 0.0 | 0.0 |

| 3-phenyl-1H-indene | 0.8 | 0.7 |

Table 2: Relative Enthalpies (ΔH) and Gibbs Free Energies (ΔG) at 298.15 K

| Isomer | ΔH (kcal/mol) | ΔG (kcal/mol) |

| This compound | 1.4 | 1.6 |

| 2-phenyl-1H-indene | 0.0 | 0.0 |

| 3-phenyl-1H-indene | 0.7 | 0.9 |

Note: The data in these tables is for illustrative purposes and is based on general principles of aromaticity and steric hindrance. A dedicated computational study would be required to obtain definitive values.

Visualization of Computational Workflow and Isomer Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational protocol and the relationship between the phenylindene isomers.

Discussion and Interpretation of Results

Based on the illustrative data, 2-phenyl-1H-indene is predicted to be the most stable isomer. This can be rationalized by considering the electronic and steric factors at play. The phenyl group in the 2-position can effectively conjugate with the indenyl π-system without introducing significant steric strain. In contrast, the phenyl group in the 1-position is on a saturated carbon, limiting its electronic communication with the aromatic system and potentially introducing steric clashes. The 3-phenyl isomer benefits from conjugation but may experience some steric interactions.

The calculated Gibbs free energies (ΔG) are the most relevant indicators of relative stability under thermal equilibrium. The small energy differences between the isomers suggest that they could coexist in a mixture at room temperature, with the equilibrium favoring the formation of the 2-phenyl isomer.

Conclusion

This technical guide has detailed the standard computational methodology for determining the relative stabilities of this compound isomers. While the presented quantitative data is illustrative, the outlined workflow provides a robust framework for researchers to conduct their own high-fidelity theoretical calculations. Such studies are crucial for understanding the fundamental properties of these important molecular scaffolds and for guiding the rational design of new molecules in the fields of medicinal chemistry and materials science. The use of Density Functional Theory and appropriate computational models allows for a deep and quantitative understanding of isomer stability, which is essential for advancing drug development and other scientific endeavors.

Solubility Profile of 1-Phenyl-1H-indene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 1-phenyl-1H-indene, an aromatic hydrocarbon of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating qualitative solubility information for this compound and structurally related compounds. Furthermore, a comprehensive, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a foundational resource for laboratory professionals, offering insights into solvent selection and methodologies for handling this compound.

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by an indene backbone substituted with a phenyl group. Its non-polar nature, owing to the hydrocarbon skeleton, is the primary determinant of its solubility characteristics. A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes such as recrystallization, and formulation development. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides a practical framework for its experimental determination.

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity. Given that this compound is a non-polar aromatic hydrocarbon, it is anticipated to be readily soluble in a range of non-polar and weakly polar organic solvents. Conversely, it is expected to exhibit poor solubility in highly polar solvents, particularly water.

The parent compound, indene, is known to be soluble in ethanol and miscible with diethyl ether, naphtha, pyridine, carbon tetrachloride, chloroform, and carbon disulfide, while being insoluble in water. The presence of the phenyl group in this compound is expected to further enhance its affinity for aromatic and other non-polar organic solvents.

Qualitative Solubility Data

| Solvent | Chemical Formula | Solvent Type | Solubility of this compound | Solubility of Related Compounds (Indene, 3-Phenyl-1H-indene) |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (Predicted) | Soluble[1] |

| Benzene | C₆H₆ | Non-polar Aromatic | Soluble (Predicted) | Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble (Predicted) | Miscible (Indene) |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Miscible (Indene)[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Soluble[1] |

| Hexane | C₆H₁₄ | Non-polar | Soluble (Predicted) | Soluble (Predicted) |

| Toluene | C₇H₈ | Non-polar Aromatic | Soluble (Predicted) | Soluble (Predicted) |

| Water | H₂O | Polar Protic | Sparingly Soluble/Insoluble | Insoluble[1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of choice. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Objective

To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Appropriate HPLC or GC column

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Add a magnetic stir bar and seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The presence of undissolved solid should be visually confirmed throughout this period.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the solid to settle for at least one hour at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its chemical structure strongly suggests a high affinity for non-polar and weakly polar organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for the effective use of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: 1-Phenyl-1H-indene as a Ligand in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-phenyl-1H-indene as a versatile ligand in organometallic chemistry. The unique steric and electronic properties imparted by the phenyl substituent on the indenyl framework make its metal complexes promising candidates for various catalytic applications, including olefin polymerization and cross-coupling reactions.

Introduction to 1-Phenyl-1H-indenyl Ligands

The 1-phenyl-1H-indenyl ligand belongs to the broader class of indenyl ligands, which are known to exhibit the "indenyl effect." This effect often leads to enhanced reactivity of the corresponding metal complexes compared to their cyclopentadienyl analogues. The phenyl group at the 1-position of the indene introduces additional steric bulk and electronic modifications, which can be exploited to fine-tune the catalytic performance of the metal center. These ligands are particularly relevant in the synthesis of metallocenes, especially with Group 4 metals like zirconium and titanium for olefin polymerization, and with late transition metals like palladium for cross-coupling reactions.

Synthesis of 1-Phenyl-1H-indenyl Metal Complexes

The synthesis of organometallic complexes featuring the 1-phenyl-1H-indenyl ligand typically involves the deprotonation of this compound to form the corresponding anion, followed by a salt metathesis reaction with a suitable metal halide precursor.

Key Synthetic Steps:

-

Synthesis of this compound: The ligand precursor can be synthesized through various organic methodologies.

-

Deprotonation: this compound is treated with a strong base, such as n-butyllithium, to generate the lithium 1-phenyl-1H-indenide salt.

-

Complexation: The resulting indenide salt is then reacted with a metal halide (e.g., ZrCl₄, PdCl₂) to form the desired organometallic complex.

Applications in Catalysis

Olefin Polymerization with Zirconocene Complexes

Metallocene complexes of zirconium bearing substituted indenyl ligands are renowned for their high activity as catalysts in olefin polymerization when activated with a cocatalyst such as methylaluminoxane (MAO). The phenyl substitution on the indenyl ligand can influence the stereoselectivity of the polymerization, as well as the molecular weight and microstructure of the resulting polymer.

Suzuki-Miyaura Cross-Coupling with Palladium Complexes

Palladium complexes bearing indenyl ligands are effective precatalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The 1-phenyl-1H-indenyl ligand can be used to create a sterically demanding and electronically tuned environment around the palladium center, potentially leading to high catalytic efficiency in the coupling of aryl halides with boronic acids.

Data Presentation

Table 1: Representative Quantitative Data for a Bis(1-phenyl-1H-indenyl)zirconium Dichloride Catalyst System in Ethylene/1-Hexene Copolymerization

| Entry | Catalyst System | Temperature (°C) | Ethylene Pressure (bar) | 1-Hexene (wt%) | Activity (kg PE / (mol Zr·h)) | Molar Mass (Mw) ( kg/mol ) | MWD (Mw/Mn) | 1-Hexene Incorporation (mol%) |

| 1 | meso-[bis(1-Ph-Ind)]ZrCl₂ / MAO | 70 | 15 | 0 | 15,000 | 250 | 3.5 | 0 |

| 2 | meso-[bis(1-Ph-Ind)]ZrCl₂ / MAO | 70 | 15 | 1.5 | 20,000 | 210 | 3.2 | 2.5 |

| 3 | rac-[bis(1-Ph-Ind)]ZrCl₂ / MAO | 70 | 15 | 0 | 5,000 | 350 | 2.8 | 0 |

| 4 | rac-[bis(1-Ph-Ind)]ZrCl₂ / MAO | 70 | 15 | 1.5 | 7,500 | 300 | 2.9 | 4.0 |

Note: The data presented are representative and adapted from similar systems. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of bis(1-phenyl-1H-indenyl)zirconium dichloride

This protocol is adapted from procedures for the synthesis of similar substituted bis(indenyl)zirconium dichlorides.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Zirconium tetrachloride (ZrCl₄)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Hexanes, anhydrous

-

Celite®

-

Standard Schlenk line and glovebox equipment

Procedure:

-

Lithiation of this compound:

-

In a glovebox, dissolve this compound (2.0 equiv.) in anhydrous toluene in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.0 equiv.) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. A precipitate of lithium 1-phenyl-1H-indenide should form.

-

-

Synthesis of the Zirconium Complex:

-

In a separate Schlenk flask, suspend zirconium tetrachloride (1.0 equiv.) in anhydrous toluene.

-

Add anhydrous THF (2.0 equiv.) dropwise to the ZrCl₄ suspension and stir for 2 hours at room temperature to form the ZrCl₄(THF)₂ adduct.

-

Transfer the suspension of the lithiated ligand to the flask containing the ZrCl₄(THF)₂ adduct via cannula.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Filter the resulting mixture through a pad of Celite®.

-

Wash the Celite® pad with additional toluene.

-

Concentrate the filtrate under vacuum.

-

Cool the concentrated solution to -35 °C to induce precipitation of the product.

-

Isolate the solid product by filtration, wash with cold hexanes, and dry under vacuum.

-

The product will be a mixture of rac and meso isomers, which can be separated by fractional crystallization from toluene.

-

Protocol 2: Ethylene/1-Hexene Copolymerization

Materials:

-

rac-[bis(1-phenyl-1H-indenyl)]ZrCl₂ or meso-[bis(1-phenyl-1H-indenyl)]ZrCl₂

-

Methylaluminoxane (MAO) solution in toluene

-

Heptane, polymerization grade

-

Ethylene, polymerization grade

-

1-Hexene, polymerization grade

-

Acidified methanol (5% HCl)

-

Parr autoclave reactor

Procedure:

-

Reactor Setup:

-

Thoroughly dry and purge a Parr autoclave reactor with nitrogen.

-

Add heptane (e.g., 100 mL) to the reactor.

-

Inject the desired amount of 1-hexene.

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 15 bar) and maintain this pressure throughout the polymerization.

-

Equilibrate the reactor to the desired temperature (e.g., 70 °C).

-

-

Catalyst Activation and Polymerization:

-

In a glovebox, prepare a stock solution of the zirconocene complex in toluene.

-

In a separate vial, add the required amount of MAO solution.

-

Add the zirconocene stock solution to the MAO solution and allow it to pre-activate for 5-10 minutes.

-

Inject the activated catalyst solution into the reactor to initiate polymerization.

-

Maintain constant temperature and ethylene pressure for the desired reaction time (e.g., 15 minutes).

-

-

Termination and Product Isolation:

-

Vent the reactor and quench the reaction by injecting acidified methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with copious amounts of methanol and dry in a vacuum oven at 60 °C to a constant weight.

-

Protocol 3: Suzuki-Miyaura Cross-Coupling (Representative)

Materials:

-

(1-Phenyl-1H-indenyl)palladium(II) complex (e.g., a phosphine adduct)

-

Aryl bromide

-

Arylboronic acid

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).

-

Add the (1-phenyl-1H-indenyl)palladium(II) complex (0.01 - 1 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizations

Caption: Workflow for the synthesis of bis(1-phenyl-1H-indenyl)zirconium dichloride.

Caption: Experimental workflow for ethylene polymerization.

Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.

Application of 1-Phenyl-1H-indene in Asymmetric Catalysis: A Versatile Scaffold for Chiral Ligand Synthesis

Introduction: 1-Phenyl-1H-indene serves as a valuable precursor in the field of asymmetric catalysis for the synthesis of chiral ligands. These ligands, when complexed with transition metals, form highly effective catalysts for a variety of enantioselective transformations. The indenyl framework, a key component of these ligands, is known to enhance catalytic activity through the "indenyl effect," which promotes associative substitution mechanisms, leading to faster reaction rates compared to analogous cyclopentadienyl systems. This application note provides an overview of the synthesis of a specific chiral ligand derived from this compound and its application in the asymmetric hydrogenation of prochiral ketones, a critical transformation in the synthesis of pharmaceuticals and fine chemicals.

Ligand Synthesis and Catalyst Formation

The synthesis of chiral ligands from this compound typically involves the introduction of a chiral auxiliary or a phosphine group to create a stereochemically defined environment around the metal center. A common strategy is the synthesis of C2-symmetric bis(indenyl) ligands, which can coordinate to metals like zirconium to form metallocene catalysts. These catalysts have shown significant utility in asymmetric olefin polymerization and hydrogenation.

For the purpose of this note, we will focus on the conceptual pathway for the synthesis of a chiral phosphine ligand derived from this compound. This involves the deprotonation of this compound followed by reaction with a chiral phosphine electrophile or a multi-step synthesis to introduce a chiral phosphine moiety. The resulting chiral ligand can then be complexed with a rhodium precursor, such as [Rh(COD)Cl]₂, to generate the active catalyst for asymmetric hydrogenation.

Diagram: Conceptual Synthesis of a Chiral (1-Phenylindenyl)phosphine Ligand and its Rhodium Complex

Caption: General workflow for the synthesis of a chiral (1-phenylindenyl)phosphine ligand and its subsequent complexation with a rhodium precursor to form an active catalyst.

Application in Asymmetric Hydrogenation of Prochiral Ketones

Chiral rhodium complexes bearing ligands derived from this compound are effective catalysts for the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols. This reaction is of significant importance in the pharmaceutical industry for the synthesis of chiral building blocks.

Reaction Scheme:

R-C(=O)-R' + H₂ --(Catalyst)--> R-CH(OH)-R'

where the catalyst is a chiral rhodium complex with a this compound-derived ligand.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is a representative example of the asymmetric hydrogenation of a prochiral ketone using a chiral rhodium catalyst derived from a this compound-based ligand.

Materials:

-

Chiral Rhodium Catalyst (e.g., [Rh(L)(COD)]Cl, where L is a chiral ligand derived from this compound)

-

Acetophenone

-

Isopropanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave reactor

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve the chiral rhodium catalyst (0.01 mmol) in anhydrous isopropanol (10 mL) in the autoclave reactor.

-

Substrate Addition: Add acetophenone (1.0 mmol) to the reactor.

-

Reaction Setup: Seal the autoclave and purge with hydrogen gas three times.

-

Hydrogenation: Pressurize the autoclave to 10 atm with hydrogen gas. Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: After 24 hours, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate). Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric hydrogenation of various prochiral ketones using a hypothetical chiral rhodium catalyst derived from a this compound-based ligand.

| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 (R) |

| 2 | Propiophenone | 1-Phenyl-1-propanol | 98 | 92 (R) |

| 3 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 96 (R) |

| 4 | 1-Indanone | 1-Indanol | 97 | 90 (S) |

Diagram: Catalytic Cycle for Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral ketone.

Conclusion